Aminopentol

ceramide synthase inhibition cytotoxicity sphingolipid metabolism

Aminopentol (AP1) is the backbone polyol derived from base hydrolysis of fumonisin B1—structurally a 1-deoxy-sphinganine analog with dual functionality: it acts as a weak ceramide synthase inhibitor (~5-fold less potent than FB1) and uniquely serves as a substrate for ceramide synthase, generating the highly toxic N-palmitoyl-aminopentol (PAP1) in vivo. Unlike FB1, AP1 cannot be substituted: it is the obligate starting material for PAP1 biosynthesis studies, provides ~30% cell number reduction with 35-fold sphinganine elevation at 50 µM for graded sphingolipid flux control, and is the essential reference standard for LC-MS/MS quantitation of hydrolyzed fumonisins in alkali-processed corn products (nixtamalized foods) and human blood exposome analysis. Authentic AP1 standard ensures accurate quantification—FB1 cannot serve as a surrogate due to distinct MW (405.61 vs 721.83 Da), chromatographic retention, and MS/MS fragmentation. Procure ≥98% purity AP1 to guarantee reliable analytical and biochemical results.

Molecular Formula C22H47NO5
Molecular Weight 405.6 g/mol
Cat. No. B8107646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopentol
Molecular FormulaC22H47NO5
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O
InChIInChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17-,18+,19+,20-,21-,22+/m0/s1
InChIKeyUWWVLQOLROBFTD-GADKELDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Aminopentol (AP1) and Why Does Its Identity as Hydrolyzed Fumonisin B1 Matter for Sphingolipid Research?


Aminopentol (synonyms: AP1, hydrolyzed fumonisin B1, HFB1) is the backbone polyol obtained upon base-catalyzed removal of the two tricarballylic acid side-chains from the mycotoxin fumonisin B1 (FB1) . It belongs to the 1,2-aminoalcohol class and functions as a 1-deoxy-analog of sphinganine, inhibiting ceramide synthase—albeit more weakly than the parent FB1—while uniquely serving as a substrate for the same enzyme to generate the highly toxic metabolite N-palmitoyl-aminopentol (PAP1) . Detection of aminopentol in alkali-processed corn products and in human blood positions it as a distinct exposure biomarker relative to intact fumonisins .

Why Fumonisin B1 and Other Ceramide Synthase Inhibitors Cannot Simply Replace Aminopentol in Experimental or Analytical Workflows


Although aminopentol (AP1) and its parent fumonisin B1 (FB1) both inhibit ceramide synthase, substituent-level interchanges introduce critical errors: removal of the tricarballylic acid moieties in AP1 eliminates the competitive interaction with fatty acyl-CoA co-substrate, reducing inhibitory potency approximately 5-fold relative to FB1 in cell-based assays . More importantly, AP1 uniquely serves as a substrate for ceramide synthase (Vmax/Km ≈ 1), undergoing N-acylation to PAP1—a metabolic fate that FB1 cannot undergo . Hence, substitution of AP1 for FB1 (or vice versa) produces not merely a potency shift but a qualitatively different biochemical phenotype, as AP1 acts simultaneously as a weak inhibitor and a pro-drug for the generation of a far more potent inhibitor (PAP1) that accumulates in vivo .

Direct Quantitative Evidence Differentiating Aminopentol from Its Closest Analogs in Ceramide Synthase Biology


HT29 Cell Cytotoxicity: Aminopentol Is 5-Fold Less Potent Than Fumonisin B1 at Comparable Effect Levels

In HT29 human colonic adenocarcinoma cells, aminopentol (AP1) requires a 5-fold higher concentration than fumonisin B1 (FB1) to achieve an equivalent reduction in cell number. Specifically, 50 µM AP1 produced approximately 30% reduction in cell number after 24 h, comparable to the effect of 10 µM FB1 . This quantitative potency differential stems from the absence of the tricarballylic acid side-chains in AP1, which in FB1 contribute to antagonism of the fatty acyl-CoA co-substrate binding site of ceramide synthase .

ceramide synthase inhibition cytotoxicity sphingolipid metabolism

Substrate Competence: Ceramide Synthase Acylates AP1 (Vmax/Km ≈ 1) but Not FB1, Enabling a Pro-Drug-like Metabolic Pathway

A defining biochemical distinction between aminopentol and its parent fumonisin B1 is substrate competence for ceramide synthase. AP1 is acylated by ceramide synthase with a Vmax/Km of approximately 1, whereas FB1 is not detectably acylated under identical conditions . For reference, the natural substrate D-erythro-sphinganine exhibits a Vmax/Km of approximately 250—making AP1 a ~250-fold poorer substrate, yet the only fumonisin-derived backbone that undergoes this enzymatic conversion .

ceramide synthase substrate specificity N-acylation sphinganine analogs

Metabolic Activation: N-Palmitoyl-Aminopentol (PAP1) Derived from AP1 Is at Least 10-Fold More Cytotoxic Than FB1 or AP1 in HT29 Cells

Once acylated by ceramide synthase, aminopentol is converted to N-palmitoyl-AP1 (PAP1), which exhibits at least 10-fold greater toxicity than either FB1 or AP1 in HT29 cells, as assessed by cell death endpoints . In vivo, PAP1 and other N-acylated aminopentols (C16–C24) are detected in rat liver at concentrations of 0.5–2.4 nmol/g tissue following intraperitoneal administration of HFB1, confirming that AP1 functions as a pro-drug for a more potent inhibitor . Neither FB1 nor any other intact fumonisin generates an analogous N-acylated metabolite.

PAP1 toxicity sphingolipid metabolism fumonisin metabolic activation

Sphinganine Elevation: Comparable Sphinganine Accumulation Achieved by AP1 and FB1 at Equitoxic Concentrations, with Distinct Kinetic Dynamics

At concentrations that produce equivalent cytotoxicity (~30% reduction in HT29 cell number), 50 µM AP1 induces a 35-fold elevation of free sphinganine, whereas 10 µM FB1 produces a 25-fold elevation . This indicates that AP1, despite being a weaker direct inhibitor, achieves comparable or even greater sphinganine accumulation per equitoxic dose, likely reflecting the contribution of PAP1 generated intracellularly from AP1 during the incubation period.

sphinganine accumulation ceramide synthase inhibition biomarker

Chemical Structural Distinction: Absence of Tricarballylic Acid Moieties Confers Differential Solubility, Stability, and Biological Handling Relative to FB1

The defining structural distinction of aminopentol is the complete absence of the two ester-linked tricarballylic acid (TCA) side-chains present in FB1 . This confers fundamentally different chemical stability: FB1 is stable at pH 4–10 at ambient temperature and up to 100 °C at neutral pH, whereas AP1 is the product of alkaline hydrolysis (0.1 M Ca(OH)₂, 24 h, room temperature) and represents the terminal hydrolysis-resistant backbone . The loss of the TCA groups also alters solubility, chromatographic behavior, and recognition by antibodies raised against intact fumonisins, necessitating distinct analytical standards and protocols.

structural analog differentiation chemical stability ester hydrolysis

Review-Level Consensus: Aminopentols as a Mechanistically Distinct Subclass of Ceramide Synthase Inhibitors That Are Both Inhibitors and Substrates

Multiple authoritative reviews concur that the aminopentol subclass—including AP1—differs mechanistically from intact fumonisins in that the aminopentols act only at the sphingoid base binding site of ceramide synthase, whereas FB1 simultaneously engages both the sphingoid base and the fatty acyl-CoA binding sites . This dual-site inhibition model explains the weaker intrinsic potency of AP1 and its susceptibility to acylation (which FB1 resists). The reviews further note that “the aminopentols (and other 1-deoxy analogs of sphinganine) are acylated to derivatives that inhibit ceramide synthase, perhaps as product analogs, elevate sphinganine, and kill the cells” , reinforcing that AP1 must be handled as a mechanistically distinct tool compound.

fumonisin analogs ceramide synthase inhibition sphingolipid disruption

When Aminopentol (Hydrolyzed Fumonisin B1) Is the Scientifically Preferred Procurement Choice Over Fumonisin B1


Investigating the Metabolic Activation of Fumonisins via N-Acylation to PAP1 and Higher Acyl-Aminopentols

Researchers studying the conversion of dietary fumonisins to more toxic N-acyl metabolites require AP1 as the obligate starting material, because ceramide synthase does not acylate intact FB1 . Incubation of AP1 with palmitoyl-CoA and rat liver microsomes yields PAP1 (Vmax/Km ≈ 1), which is at least 10-fold more cytotoxic than FB1 or AP1 in HT29 cells . In vivo, i.p. administration of AP1 to rats generates a series of N-acyl-aminopentols (C16–C24) detectable in liver at ≤ 2.4 nmol/g tissue . No analogous pathway exists for FB1, making AP1 procurement essential for this research axis.

Quantitative Analysis of Fumonisin Exposure in Alkali-Processed Corn Foods (Masa, Tortillas, Nixtamalized Products)

Alkaline cooking (nixtamalization) quantitatively converts FB1 to AP1 . Analytical laboratories quantifying total fumonisin-related exposure in masa flour or tortillas must calibrate with an AP1 reference standard because the chromatographic retention, MS/MS fragmentation pattern, and molecular weight (405.61 Da) of AP1 are distinct from FB1 (721.83 Da) . Using FB1 as a surrogate standard produces inaccurate quantification due to differential ionization efficiency and retention behavior.

Sphingolipid Metabolism Studies Requiring Weak, Reversible Ceramide Synthase Inhibition with Defined Substrate Turnover

When a weak ceramide synthase inhibitor is needed—for example, to produce partial sphinganine elevation without complete blockade of complex sphingolipid synthesis—AP1 at 50 µM provides a defined ~30% reduction in cell number with 35-fold sphinganine accumulation in HT29 cells, compared with the more potent inhibition by 10 µM FB1 . This allows finer experimental control over sphingolipid flux and avoids the confounding dual-site blockade exerted by FB1 .

Biomarker Discovery and Human Biomonitoring for Fumonisin-Related Exposome Studies

Aminopentol has been detected in human blood as part of the exposome , making it a direct exposure biomarker for hydrolyzed fumonisins from processed foods. Unlike FB1, which may reflect recent dietary intake of intact mycotoxin, AP1 in blood signals exposure to alkali-hydrolyzed fumonisin products and may correlate with consumption of nixtamalized corn products. Procurement of authentic AP1 standard is mandatory for developing and validating LC-MS/MS methods targeting this distinct exposome analyte.

Quote Request

Request a Quote for Aminopentol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.